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Introduction

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family and a key

player in various cellular processes, including cell proliferation, survival, migration, and

invasion.[1][2] Overexpression and activation of AXL are implicated in the progression and

metastasis of numerous cancers, as well as in the development of therapeutic resistance.[3][4]

This has made AXL a compelling target for cancer therapy. Ligritinib (AB801) is a potent and

selective small-molecule inhibitor of AXL kinase activity.[5][6][7] To rigorously validate the on-

target effects of Ligritinib and to elucidate the cellular consequences of AXL inhibition, a

powerful approach is to utilize CRISPR-Cas9 mediated knockout of the AXL gene. This

application note provides detailed protocols for generating AXL knockout cancer cell lines using

CRISPR-Cas9 and for subsequently treating these cells with Ligritinib to study its specific

effects.

Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of Ligritinib
(AB801) and the phenotypic effects of AXL knockout in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Ligritinib (AB801)
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Assay Type Parameter Value
Cell
Line/System

Reference

Biochemical

Assay

hAXL HTRF

IC50 (700 µM

ATP)

1.75 nM N/A [8]

Biochemical

Assay
AXL Ki 0.024 nM N/A [8]

Cell-Based

Assay

pAXL ELISA

IC50 (100%

serum)

68 nM N/A [8]

Kinase

Selectivity

Fold selectivity

over hMERTK
860x N/A [8]

Kinase

Selectivity

Fold selectivity

over hTYRO3
1400x N/A [8]

Table 2: Phenotypic Effects of AXL Knockdown/Knockout in Cancer Cell Lines
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Cell Line Assay
Effect of AXL
Knockdown/K
nockout

Quantitative
Change

Reference

ARK1 (Uterine

Serous

Carcinoma)

Apoptosis

(Annexin-V/PI)

Increased

paclitaxel-

mediated

apoptosis

~2-fold increase

in apoptotic cells
[2]

786-O (Renal

Cell Carcinoma)

Cell Viability

(MTT)

Reduced cell

viability

~25% reduction

in viability
[9]

ACHN (Renal

Cell Carcinoma)

Cell Viability

(MTT)

Reduced cell

viability

~20% reduction

in viability
[9]

SET-2

(Myeloproliferativ

e Neoplasm)

Cell Viability
Reduced cell

viability

Significantly

reduced

compared to

control

[10]

A549 (Non-Small

Cell Lung

Cancer)

Chemosensitivity

(MTT)

Enhanced

chemosensitivity

to cisplatin

IC50 decreased

from ~10 µM to

~5 µM

[11]

Signaling Pathways and Experimental Workflows
AXL Signaling Pathway
The following diagram illustrates the canonical AXL signaling pathway, which is activated by its

ligand, Gas6. This activation leads to the downstream signaling cascades that promote cancer

cell survival, proliferation, and migration.
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AXL Signaling Pathway and Inhibition by Ligritinib.

Experimental Workflow: AXL Knockout and Ligritinib
Treatment
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This diagram outlines the experimental workflow for generating AXL knockout cells and

subsequently evaluating the effects of Ligritinib treatment.

Experimental Workflow for AXL KO and Ligritinib Treatment
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Workflow for AXL Knockout and Ligritinib Treatment.

Experimental Protocols
Protocol 1: Generation of AXL Knockout Cell Lines
using CRISPR-Cas9
Objective: To generate stable AXL knockout cancer cell lines using the CRISPR-Cas9 system.

Materials:

Cancer cell line of interest (e.g., A549, H1299, MDA-MB-231)

Lentiviral vectors:

pLenti-Cas9-Blast (e.g., Addgene #52962)

pLentiGuide-Puro with AXL-targeting gRNA (e.g., Addgene #76702)[5]

HEK293T cells for lentivirus production

Transfection reagent (e.g., Lipofectamine 3000)

Puromycin and Blasticidin

Complete cell culture medium, PBS, Trypsin-EDTA

96-well plates for single-cell cloning

AXL primary antibody and appropriate secondary antibody for Western blotting

DNA extraction kit and primers for sequencing

Procedure:

gRNA Design and Cloning:
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Design at least two gRNAs targeting a 5' constitutive exon of the AXL gene to maximize

knockout efficiency.[12][13] Online tools such as GenScript's gRNA design tool can be

utilized.[1]

Example human AXL gRNA sequence: CCTAGCAGTACATACCACCA[5]

Synthesize and clone the gRNA sequences into a suitable lentiviral vector (e.g.,

pLentiGuide-Puro).

Lentivirus Production and Transduction:

Produce lentiviral particles for Cas9 and the AXL gRNA separately in HEK293T cells using

a standard protocol.

First, transduce the target cancer cell line with the Cas9-expressing lentivirus.

Select for Cas9-expressing cells using Blasticidin.

Next, transduce the Cas9-expressing cells with the AXL gRNA-expressing lentivirus.

Select for transduced cells using Puromycin.

Single-Cell Cloning:

After selection, dilute the cell suspension to a concentration of approximately 1 cell/100

µL.

Plate 100 µL per well in a 96-well plate.

Visually inspect the plates after 24 hours to identify wells containing a single cell.

Expand the single-cell clones in progressively larger culture vessels.

Validation of AXL Knockout:

Western Blotting: Lyse the expanded clones and perform Western blotting to screen for

the absence of AXL protein expression.[14] Use the parental cell line as a positive control.
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Genomic Sequencing: For clones showing no AXL protein, extract genomic DNA. Amplify

the AXL target region by PCR and perform Sanger sequencing to confirm the presence of

insertions or deletions (indels) that result in a frameshift mutation.[15]

Protocol 2: In Vitro Treatment with Ligritinib (AB801)
Objective: To assess the effects of Ligritinib on wild-type and AXL knockout cells.

Materials:

Ligritinib (AB801)

DMSO (for stock solution)

Wild-type (WT) and AXL knockout (KO) cancer cell lines

96-well plates for viability assays

6-well plates for Western blotting and other assays

Reagents for desired downstream assays (e.g., MTT, Annexin V/PI staining kit)

Procedure:

Preparation of Ligritinib Stock Solution:

Dissolve Ligritinib in DMSO to create a high-concentration stock solution (e.g., 10 mM).

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw

cycles.

Cell Seeding:

Seed both WT and AXL KO cells in appropriate culture plates (e.g., 5,000 cells/well in a

96-well plate for a 72-hour viability assay).

Allow the cells to adhere overnight.

Ligritinib Treatment:
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Prepare serial dilutions of Ligritinib in complete culture medium from the stock solution. A

typical concentration range for an IC50 determination would span from 1 nM to 10 µM.

Remove the old medium from the cells and add the medium containing the various

concentrations of Ligritinib. Include a vehicle control (DMSO-treated) group.

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[16]

Downstream Analysis:

Cell Viability Assay (MTT): At the end of the treatment period, assess cell viability using an

MTT assay or a similar method. Calculate the IC50 value for Ligritinib in the WT cells.

Apoptosis Assay: Treat cells with a fixed concentration of Ligritinib (e.g., at or near the

IC50 for WT cells) and analyze apoptosis using Annexin V/PI staining and flow cytometry.

Western Blotting: Analyze the phosphorylation status of AXL and downstream signaling

proteins like AKT and ERK in WT cells treated with Ligritinib.[10] Compare this to the AXL

KO cells, which should show no AXL expression.

Application of Ligritinib in AXL Knockout Studies
The primary application of using Ligritinib in AXL knockout cells is to confirm the on-target

specificity of the inhibitor. It is expected that the phenotypic effects of Ligritinib observed in the

wild-type cells (e.g., decreased viability, increased apoptosis) will be significantly diminished or

absent in the AXL knockout cells. This experimental design provides strong evidence that the

effects of Ligritinib are mediated through its inhibition of AXL.

Furthermore, this system can be used to investigate potential off-target effects of Ligritinib or

to study the emergence of compensatory signaling pathways that may arise in the absence of

AXL. Any residual effects of Ligritinib in the AXL knockout cells could suggest inhibition of

other kinases or cellular processes.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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